3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-7-3-5-16(13-18)20(24)22-19(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h3-7,10,13-15,19H,8-9,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVRIHEDIKIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the pyridinyl group. The final step involves the attachment of the tetrahydropyran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Core Benzamide Derivatives with Thiazole Substituents
Examples :
- 3,4-Dichloro-N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4h): Structure: Benzamide linked to a thiazole ring bearing dimethylamino and pyridinyl groups. Properties: Melting point ~175–220°C (estimated), confirmed via ¹H/¹³C NMR and HRMS . However, the dichlorophenyl group may reduce solubility.
Pyridinylpyrimidinyl-Benzamide Derivatives
Examples :
- 4-((Dimethylamino)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (8e): Structure: Dimethylaminomethyl and pyridinylpyrimidinyl substituents on benzamide. Synthesis: Microwave-assisted coupling enhances reaction efficiency . Comparison: The pyrimidinylamino group may enhance kinase binding affinity, similar to flumbatinib . The target compound’s oxane ring could offer conformational flexibility absent in 8e.
Bipyrimidinylamino-Benzamide Derivatives
Examples :
- N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide: Structure: Bipyrimidinylamino and trifluoromethyl groups with a pyrrolidine-dimethylamino side chain. The target compound lacks this but incorporates oxane, which may balance solubility .
Tyrosine Kinase Inhibitors (TKIs)
Examples :
- Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide): Structure: Methylpiperazinylmethyl and pyridinylpyrimidinyl groups. Activity: Potent TKI with antineoplastic effects . Comparison: Flumbatinib’s piperazine group enhances water solubility, while the target compound’s oxane ring may confer metabolic stability.
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs.
Solubility Considerations: While flumbatinib uses methylpiperazine for solubility , the target compound’s oxane and dimethylamino groups may provide a balance between hydrophilicity and metabolic stability.
Synthetic Efficiency : Microwave-assisted synthesis (used for 8e ) could be adapted for the target compound to optimize yield.
Biological Activity
3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the dimethylamino group, oxan ring, and pyridine moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzamide core.
- A dimethylamino substituent.
- An oxan ring.
- A pyridine group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases, similar to other benzamide derivatives which have shown inhibitory effects on pathways involved in cancer progression and neurodegenerative diseases .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties by modulating signaling pathways involved in neurodegeneration, particularly through inhibition of c-Abl kinase, which is implicated in conditions like Parkinson's disease .
Pharmacological Studies
Recent pharmacological evaluations have indicated that this compound exhibits moderate affinity for specific receptors, suggesting potential applications in pain management and neuroprotection.
| Study Focus | Findings |
|---|---|
| Kinase Inhibition | Moderate inhibition observed against c-Abl and other kinases. |
| Neuroprotection | Significant reduction in cell death in SH-SY5Y models exposed to neurotoxic agents. |
| Binding Affinity | IC50 values in the low micromolar range for relevant targets. |
Case Study 1: Neuroprotective Potential
A study investigating the effects of similar benzamide derivatives found that compounds with structural similarities to this compound exhibited significant neuroprotective effects against MPP+-induced cytotoxicity in neuronal cell lines. The study highlighted that these compounds could reduce oxidative stress and apoptosis through inhibition of c-Abl signaling pathways .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzamide derivatives indicated that modifications leading to enhanced interaction with the ATP-binding site of kinases resulted in increased antiproliferative activity against various cancer cell lines. This suggests that this compound may also possess similar anticancer properties .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 3-(dimethylamino)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including condensation and cyclization steps. Key considerations include:
- Reagent Selection : Use of triethylamine as a base for amide bond formation and palladium catalysts for coupling reactions, as seen in analogous benzamide syntheses .
- Temperature Control : High-temperature cyclization (e.g., 250°C in diphenyl oxide/biphenyl mixtures) for pyrimidine ring formation, adapted from pyrido[2,3-d]pyrimidine derivatives .
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from by-products .
- Yield Optimization : Utilize continuous flow reactors for improved mixing and temperature regulation, as demonstrated in iodinated benzamide syntheses .
Advanced: How can researchers address discrepancies in the compound’s biological activity across different assay systems?
Methodological Answer:
Contradictions in biological data (e.g., varying IC50 values in cancer cell lines) require systematic validation:
- Assay Standardization : Normalize cell viability assays (MTT, ATP-based) using reference controls like staurosporine .
- Orthogonal Techniques : Confirm target engagement via thermal shift assays or cellular thermal shift profiling (CETSA) .
- Metabolic Profiling : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Confirmation : Verify batch-to-batch consistency using NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Methodological Answer:
Rigorous characterization requires:
- Spectroscopic Analysis :
- NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
- Chromatography : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >95% purity .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry, if feasible .
Advanced: What computational methods are effective in predicting the compound’s molecular targets and binding modes?
Methodological Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries) using AutoDock Vina to identify potential targets like PI3K or HDACs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and selectivity .
- QSAR Modeling : Develop quantitative structure-activity relationship models using substituent effects from pyridinyl and oxan-4-yl groups .
- ADMET Prediction : Use SwissADME to estimate permeability, CYP450 interactions, and bioavailability .
Basic: How should researchers design experiments to evaluate the compound’s metabolic stability?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools : Predict metabolic hotspots (e.g., dimethylamino group) using MetaSite software .
Advanced: What strategies are employed to resolve synthetic challenges, such as low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for aryl amination .
- Solvent Optimization : Compare DMF, THF, and toluene for improved solubility and reaction efficiency .
- Microwave-Assisted Synthesis : Apply microwave irradiation (150°C, 30 min) to accelerate sluggish steps .
- By-Product Analysis : Use LC-MS to identify dimers or hydrolysis products and adjust stoichiometry .
Basic: What in vitro models are appropriate for initial biological activity screening?
Methodological Answer:
- Cancer Cell Lines : Test against NCI-60 panel (e.g., MCF-7, A549) with 72-hour exposure and GI50 determination .
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Kinase Profiling : Screen at 10 µM against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 4-methyl) or oxan-4-yl (e.g., oxetane) groups .
- Bioisosteric Replacement : Replace dimethylamino with morpholino or piperazinyl groups to enhance solubility .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide, pyridinyl N) using MOE software .
- In Vivo Correlation : Compare in vitro IC50 with xenograft tumor growth inhibition in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
